Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-
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Overview
Description
(1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichloroethylidene group attached to an amino group, which is further connected to a carbamate moiety substituted with a 3-methylphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE typically involves multi-step organic reactions. One common method includes the reaction of 1,2-dichloroethane with an amine to form the dichloroethylidene intermediate. This intermediate is then reacted with N-(3-methylphenyl)carbamate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The dichloroethylidene group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
(1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
(1,2-DICHLOROETHYLIDENE)AMINO N-(4-METHYLPHENYL)CARBAMATE: Similar structure but with a different position of the methyl group on the phenyl ring.
(1,2-DICHLOROETHYLIDENE)AMINO N-(2-METHYLPHENYL)CARBAMATE: Another isomer with the methyl group in the ortho position.
(1,2-DICHLOROETHYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE: Substitution of the methyl group with a chlorine atom.
Uniqueness
The uniqueness of (1,2-DICHLOROETHYLIDENE)AMINO N-(3-METHYLPHENYL)CARBAMATE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for targeted research and applications where other isomers or analogs may not be as effective.
Biological Activity
Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula: C10H10ClN2O
- Molecular Weight: 212.65 g/mol
- CAS Number: 16634-82-5
Ethanimidoyl chloride exhibits biological activity primarily through its interaction with various biological targets. The presence of the chloro and carbonyl groups enhances its reactivity, potentially allowing it to interact with amino acids in proteins and enzymes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation: It may act as a modulator of neurotransmitter receptors, affecting signaling pathways related to pain and inflammation.
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory properties of Ethanimidoyl chloride through various assays. For instance, its ability to inhibit albumin denaturation was tested, with results indicating significant protective effects against heat-induced denaturation.
Compound | IC50 (µM) |
---|---|
Ethanimidoyl Chloride | 208.92 |
Ibuprofen | 368.66 |
This data suggests that Ethanimidoyl chloride exhibits superior anti-inflammatory activity compared to ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID) .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of Ethanimidoyl chloride. The compound showed selective cytotoxic effects on cancer cell lines while exhibiting lower toxicity on normal cells, indicating its potential as an anticancer agent.
Case Studies
-
Study on Anti-inflammatory Effects:
A study published in MDPI evaluated the compound's effects on human serum albumin stability under heat stress. The findings indicated that Ethanimidoyl chloride significantly inhibited albumin denaturation, thus showcasing its potential as an anti-inflammatory agent . -
Cytotoxicity Evaluation:
Another investigation assessed the cytotoxic properties of Ethanimidoyl chloride against various cancer cell lines. The results demonstrated that the compound selectively induced apoptosis in malignant cells while sparing normal cells, highlighting its therapeutic potential in oncology .
Properties
Molecular Formula |
C10H10Cl2N2O2 |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
(1,2-dichloroethylideneamino) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-7-3-2-4-8(5-7)13-10(15)16-14-9(12)6-11/h2-5H,6H2,1H3,(H,13,15) |
InChI Key |
ZMODQGOTOBSTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)ON=C(CCl)Cl |
Origin of Product |
United States |
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